4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its biological activity and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine typically involves the reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 6-methoxypyridin-2-amine under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce complex organic molecules with extended conjugation.
Scientific Research Applications
4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(6-methoxypyridin-2-yl)pyrimidine
- 4-Chloro-1-(5-methylpyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine
- 4-Chloro-1-(6-methoxypyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidine
Uniqueness
4-Chloro-1-(6-methoxypyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methoxy group on the pyridine ring can enhance its binding affinity to certain targets and improve its solubility in organic solvents .
Properties
CAS No. |
650637-96-0 |
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Molecular Formula |
C11H8ClN5O |
Molecular Weight |
261.67 g/mol |
IUPAC Name |
4-chloro-1-(6-methoxypyridin-2-yl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C11H8ClN5O/c1-18-9-4-2-3-8(16-9)17-11-7(5-15-17)10(12)13-6-14-11/h2-6H,1H3 |
InChI Key |
SPKSRYVXUGJELC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=N1)N2C3=C(C=N2)C(=NC=N3)Cl |
Origin of Product |
United States |
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